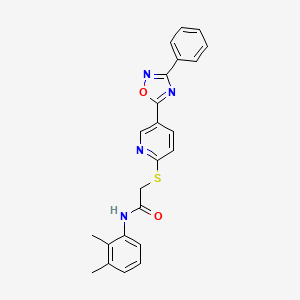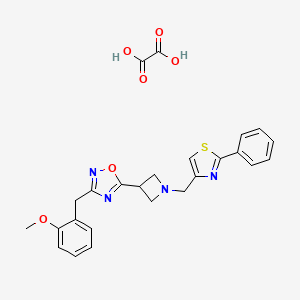![molecular formula C17H13N5O B2680870 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2230802-43-2](/img/structure/B2680870.png)
3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with promising anticancer activity. It has been used as an intermediate to prepare pyrazolo-pyrimidine compounds as inhibitors of Bruton’s tyrosine kinase . It has also shown potent anti-TNBC activities both in vitro and in vivo .
Synthesis Analysis
The synthesis of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds has been the subject of several studies. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .
Molecular Structure Analysis
The molecular structure of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by a pyrazolo[3,4-d]pyrimidin-4-amine scaffold. This scaffold is a common feature in a class of compounds with good activity against several cancer cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine are characterized by a poor aqueous solubility . This could threaten the future development of pyrazolo[3,4-d]pyrimidines as clinical drug candidates .
Applications De Recherche Scientifique
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a significant role in the synthesis of pyranopyrimidine cores, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of substituted pyrano[2,3-d]pyrimidindione derivatives through a one-pot multicomponent reaction demonstrates the versatility of these catalysts. These findings are essential for researchers aiming to utilize catalytic applications for developing lead molecules with significant bioactivity (Parmar, Vala, & Patel, 2023).
Heterocyclic Scaffold in Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their value as a building block for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles and thiazoles, among others, highlighting the reactivity of such compounds for diverse applications in heterocyclic and dyes synthesis. This review underscores the significant advancements in the chemistry of dicyanomethylene derivatives for the synthesis of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Applications in Optoelectronic Materials
Quinazolines and pyrimidines, including 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine, have found significant applications in the field of optoelectronic materials. Research has highlighted the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel materials. These derivatives have been used in organic light-emitting diodes, white OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors. Such applications demonstrate the versatile utility of these compounds in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Synthesis and Biological Activities
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has displayed a broad range of medicinal properties, including anticancer and anti-infectious activities. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for medicinal chemists in developing potential drug candidates. This review highlights significant synthetic strategies and biological properties, offering a comprehensive overview of the advancements made in utilizing pyrazolo[1,5-a]pyrimidine scaffolds for medicinal chemistry (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).
Orientations Futures
The future development of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds will likely focus on improving their solubility profile and consequently their pharmacokinetic properties . This could involve the development of albumin nanoparticles and liposomes for the selected candidates .
Mécanisme D'action
Mode of Action
For instance, similar compounds have been shown to suppress the activation of IGF1R and Src .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound might affect pathways related to igf1r and src, which are involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Similar compounds have been reported to inhibit the viability of several nsclc cell lines in vitro by inducing apoptosis .
Propriétés
IUPAC Name |
3-(2-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)12-8-4-5-9-13(12)23-11-6-2-1-3-7-11/h1-10H,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBFTXIUZGGUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=C4C(=NC=NC4=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2680787.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2680791.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2680792.png)

![2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid](/img/structure/B2680798.png)

![N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680800.png)


![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2680804.png)

![2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2680808.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2680809.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide](/img/structure/B2680810.png)